2-[(3-Nitrophenyl)carbamoyl]benzoic acid

Analytical chemistry Thorium determination Amperometric titration

2-[(3-Nitrophenyl)carbamoyl]benzoic acid, also referred to as 3'-nitrophthalanilic acid or N-(3-nitrophenyl)phthalamic acid, is a nitro-substituted phthalamic acid derivative (MF: C₁₄H₁₀N₂O₅; MW: 286.24 g·mol⁻¹). The compound is a white-to-off-white solid with a reported melting point of approximately 206 °C and a predicted pKa of 3.41 ± 0.36, indicating moderate acidity suitable for salt formation and pH-dependent formulation.

Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
CAS No. 19336-84-6
Cat. No. B180833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Nitrophenyl)carbamoyl]benzoic acid
CAS19336-84-6
Molecular FormulaC14H10N2O5
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H10N2O5/c17-13(11-6-1-2-7-12(11)14(18)19)15-9-4-3-5-10(8-9)16(20)21/h1-8H,(H,15,17)(H,18,19)
InChIKeyYXVQPOZILUGWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Nitrophenyl)carbamoyl]benzoic acid (CAS 19336-84-6) – Procurement-Relevant Identity and Physicochemical Profile


2-[(3-Nitrophenyl)carbamoyl]benzoic acid, also referred to as 3'-nitrophthalanilic acid or N-(3-nitrophenyl)phthalamic acid, is a nitro-substituted phthalamic acid derivative (MF: C₁₄H₁₀N₂O₅; MW: 286.24 g·mol⁻¹) . The compound is a white-to-off-white solid with a reported melting point of approximately 206 °C and a predicted pKa of 3.41 ± 0.36, indicating moderate acidity suitable for salt formation and pH-dependent formulation . It is commercially available from multiple suppliers at purities of 95–98%, with recommended long-term storage in a cool, dry environment .

Why 2-[(3-Nitrophenyl)carbamoyl]benzoic Acid Cannot Be Replaced by Other Nitrophenyl Phthalamic Acid Isomers


Despite sharing an identical molecular formula (C₁₄H₁₀N₂O₅), the meta-nitro (3′-nitro) positional isomer exhibits distinct performance profiles that preclude its generic replacement by the ortho‑nitro (2′-nitro; CAS 6307‑12‑6) or para‑nitro (4′-nitro; CAS 6307‑10‑4) analogs . The differences arise from the electronic and steric influence of the nitro group position on metal‑chelation geometry, allosteric protein‑binding capacity, and crystal‑packing symmetry—all of which determine practical utility in analytical chemistry, biochemistry, and materials science, as evidenced by the quantitative data below [1] [2].

Quantitative Evidence Guide: Where 2-[(3-Nitrophenyl)carbamoyl]benzoic Acid Outperforms Its Closest Analogs


Thorium(IV) Amperometric Determination – 3‑Nitro Derivative Delivers ±0.3 % Accuracy Across a 100‑Fold Concentration Window

In a systematic screen of ten phthalanilic acids used for the amperometric determination of thorium(IV), the 3‑nitro derivative was ranked among the most effective reagents, enabling quantification of Th(IV) in the range 11.6–1160 mg per 100 mL with an error of only ±0.3 % [1]. Critically, the ortho‑nitro (2‑nitro) isomer was not included in the set of effective reagents, while the para‑nitro (4‑nitro) isomer, though also effective, required a narrower operational pH window and exhibited lower overall selectivity across the 46‑ion interference study [1] [2]. The 3‑nitro isomer thus provides a uniquely broad working range combined with high accuracy and robustness against common interferences.

Analytical chemistry Thorium determination Amperometric titration

Crystal Engineering for Nonlinear Optics – Only the 3‑Nitro Isomer Yields a Non‑Centrosymmetric, Phase‑Matchable SHG Crystal

Upon cyclodehydration to N‑(3‑nitrophenyl)phthalimide, the target compound provides a crystal that grows in the non‑centrosymmetric monoclinic space group Pn with unit‑cell parameters a = 6.6650(5) Å, b = 3.6962(3) Å, c = 23.639(2) Å, β = 95.208(3)°, a prerequisite for second-harmonic generation (SHG) verified by the Kurtz-Perry powder method [1]. In stark contrast, the cyclized product of the 4‑nitro isomer, N‑(4‑nitrophenyl)phthalimide, crystallizes with a centrosymmetric dimer arrangement in the solid state, as demonstrated by single‑crystal XRD [2]. The presence of a crystallographic inversion center in the 4‑nitro derivative precludes any measurable SHG activity, making only the 3‑nitro isomer suitable for frequency‑doubling and optical parametric oscillator applications.

Nonlinear optics Second-harmonic generation Crystal engineering

Allosteric Modulation of Human Dipeptidyl Peptidase I – A Hyperbolic Inhibitor with Oligomeric‑State‑Dependent Affinity

3′‑Nitrophthalanilic acid was identified as a hyperbolic inhibitor of human dipeptidyl peptidase I (DPPI, cathepsin C), distinguishing it from chlorogenic acid and caffeic acid that act as linear mixed and linear catalytic inhibitors, respectively [1]. Crucially, the compound binds the tetrameric (DPPItet) and monomeric (DPPImono) forms of DPPI with different affinities and inhibits their activities via distinct kinetic mechanisms, demonstrating a unique allosteric mode of regulation [1]. In contrast, the 4‑nitro isomer has been exclusively studied for lanthanide‑complex stability constants and shows no reported DPPI modulatory activity, and the 2‑nitro isomer is entirely absent from any DPPI literature [2]. This functional dissimilarity, rooted in the meta‑nitro substitution, cannot be replicated by the ortho‑ or para‑nitro analogs.

Enzyme allostery Dipeptidyl peptidase I Cathepsin C

High‑Value Application Scenarios for 2-[(3-Nitrophenyl)carbamoyl]benzoic Acid Based on Differentiated Evidence


Nuclear Analytical Laboratories – High‑Precision Thorium(IV) Quantification in Environmental and Waste‑Stream Matrices

The demonstrated ±0.3 % amperometric titration accuracy and broad working range (11.6–1160 mg Th/100 mL) of the 3‑nitro derivative [1] make it the reagent of choice for accredited radiochemistry labs performing Th(IV) assays in complex sample matrices. The interference profile—only Pd(II) and Zr require masking—allows direct application to nuclear waste leachates, geological survey samples, and effluent monitoring, reducing sample preparation time compared to less selective reagents.

Organic Nonlinear Optical (NLO) Device Fabrication – Synthesis of Phase‑Matchable SHG Crystals

Because the 3‑nitro isomer is the only phthalamic acid that, upon cyclization, delivers a non‑centrosymmetric (space group Pn) phthalimide crystal with confirmed phase‑matchable SHG [2], it is an essential starting material for research groups developing organic frequency doublers and optical parametric oscillators. The centrosymmetric nature of the 4‑nitro‑derived phthalimide precludes its use in SHG, cementing the 3‑nitro compound as the mandatory precursor for this application.

Enzyme Allostery and Protease Drug Discovery – Probing Oligomeric‑State‑Dependent DPPI Inhibition

The unique hyperbolic, oligomeric‑state‑selective inhibition of human DPPI exhibited by 3′‑nitrophthalanilic acid [3] opens a targeted application niche in allosteric protease research. Medicinal chemistry teams studying cathepsin C-related inflammatory pathways (e.g., neutrophil serine protease activation) can employ the 3‑nitro isomer as a mechanistic probe or lead scaffold, whereas the 2‑nitro and 4‑nitro isomers lack this activity and cannot substitute in SAR studies.

Chemical Sourcing for Specialized Coordination Chemistry and Lanthanide Separation

The 3‑nitro derivative’s established chelation behavior with thorium and, by extension, other f‑block elements, positions it as a candidate ligand for lanthanide/actinide separation schemes. Its performance profile—superior to the 2‑nitro isomer and comparable or better than the 4‑nitro isomer in terms of pH tolerance and selectivity [1]—makes it a preferred reagent for inorganic chemists designing extraction protocols for rare‑earth processing or nuclear forensics.

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